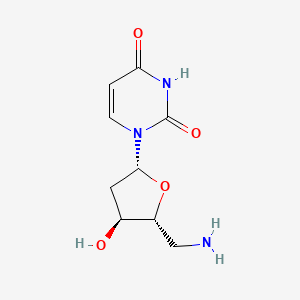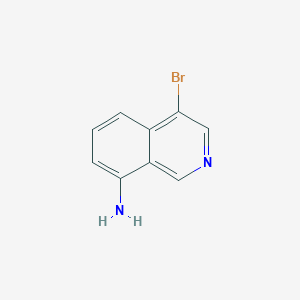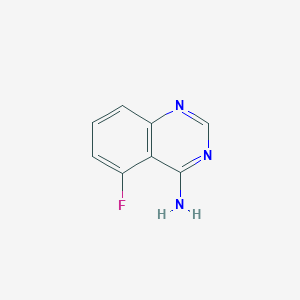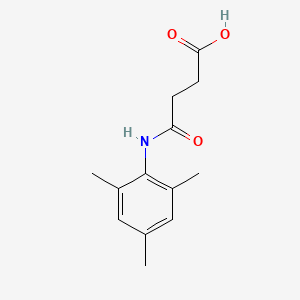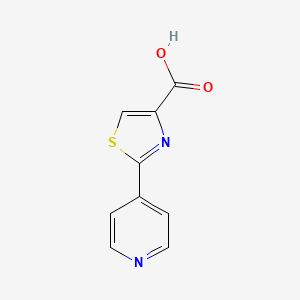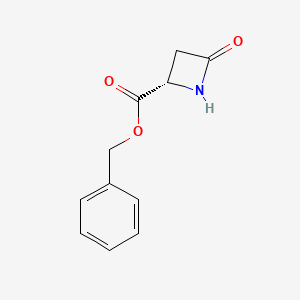
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) is an important organic compound belonging to the family of oxadiazoles and thiols. It is used in a wide range of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. In addition, it has been studied for its potential use in drug synthesis, as well as its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activity
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been extensively researched for their antimicrobial properties. For instance, a study synthesized a range of compounds related to this compound, which exhibited significant antimicrobial activity against various microbial species. The compounds showed variable effectiveness relative to reference standards, with some displaying high potency and low toxicity, making them potential candidates for further biological screening and application trials (Gul et al., 2017).
Corrosion Inhibition
Another important application is in corrosion inhibition. Derivatives of this compound have been studied for their ability to protect mild steel in sulphuric acid. These compounds exhibit protective layer formation on the metal surface, significantly increasing the resistance to corrosion. The adsorption of these inhibitors on mild steel follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).
Antibacterial Activity
The antibacterial activity of this compound derivatives has been a subject of interest. A study synthesized compounds containing 1,3,4-oxadiazole heterocycle and tested them against bacteria, mold, and yeast. The structures of these compounds were elucidated, and several showed promising antibacterial activity (Tien et al., 2016).
Green Synthesis and Antioxidant Properties
A novel, environmentally friendly process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives was developed. These compounds were found to have remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol. Some of these synthesized derivatives also show potential for treating diseases like cancer, Parkinson’s, inflammation, and diabetes (Yarmohammadi et al., 2020).
Pharmacological Evaluation
This compound derivatives were evaluated for their toxicity, tumor inhibition, analgesic, and anti-inflammatory actions. Some compounds showed moderate inhibitory effects in various assays, binding affinity for important biological targets, and significant antioxidant potential (Faheem, 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds like celecoxib, a diaryl-substituted pyrazole, have been studied extensively . Celecoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little drug (2%) being eliminated unchanged in the urine .
Result of Action
Similar compounds have shown significant antipromastigote activity . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Propiedades
IUPAC Name |
5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICTPARDQGART-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MPOT inhibit corrosion on mild steel in acidic environments?
A: MPOT acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The research suggests that MPOT molecules adsorb onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution (1.0 M HCl in this case) and the metal surface []. This adsorption process is supported by the observed increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) values from electrochemical impedance spectroscopy (EIS) measurements []. The study also indicates that the adsorption of MPOT onto mild steel follows the Langmuir adsorption isotherm [].
Q2: How does the concentration of MPOT affect its corrosion inhibition efficiency?
A: The research demonstrates that increasing the concentration of MPOT in the 1.0 M HCl solution leads to an increase in its inhibition efficiency (IE%) []. This positive correlation suggests that a higher concentration of MPOT results in a greater number of molecules adsorbing onto the mild steel surface, forming a more robust protective layer and effectively reducing the corrosion rate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)
![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)
